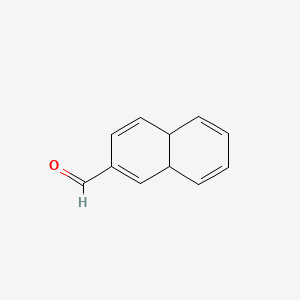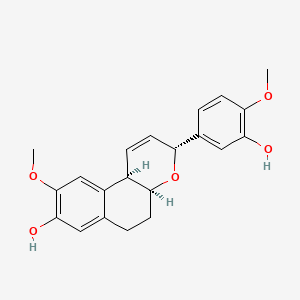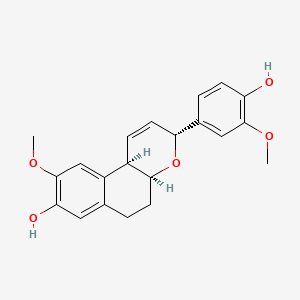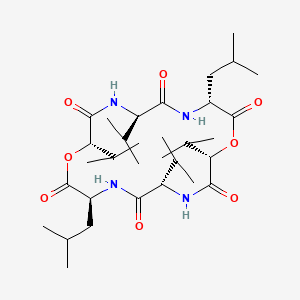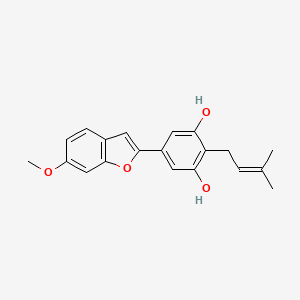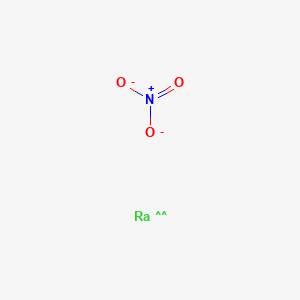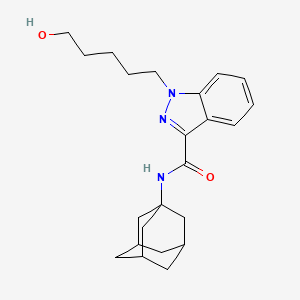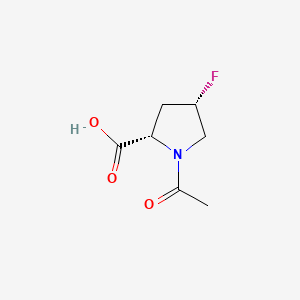
Methyl 1-pentyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-pentyl-1H-indole-3-carboxylate” is a synthetic cannabinoid that has been identified in herbal mixtures . It is an analog of PB-22, a quinolinyl pentyl indole with a carboxylate group, but lacks the quinoline group .
Molecular Structure Analysis
The molecular formula of “Methyl 1-pentyl-1H-indole-3-carboxylate” is C15H19NO2 . Its formal name is 1-pentyl-1H-indole-3-carboxylic acid, methyl ester . The compound has a formula weight of 245.3 .Physical And Chemical Properties Analysis
“Methyl 1-pentyl-1H-indole-3-carboxylate” is a crystalline solid . It is soluble in DMF and DMSO, with solubility of 16 mg/ml in both solvents . In a DMSO:PBS (pH 7.2) (1:3) mixture, its solubility is 0.25 mg/ml . It is also soluble in ethanol, with a solubility of 12.5 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloid Derivatives
Methyl 1-pentyl-1H-indole-3-carboxylate: is used in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant in medicinal chemistry due to their presence in natural products and drugs, playing a crucial role in cell biology.
Biological Activity Studies
This compound is studied for its biological activities, particularly in the treatment of cancer cells, microbes, and various disorders . The indole ring system, to which this compound belongs, is known for its diverse biological properties.
Forensic Chemistry
In forensic chemistry, Methyl 1-pentyl-1H-indole-3-carboxylate serves as an analytical reference standard, especially in the analysis of synthetic cannabinoids . It’s used to compare and identify substances found in forensic samples.
Toxicological Research
The toxicological properties of this compound are not well-known, which makes it a subject of interest in toxicological studies . Research in this area can lead to a better understanding of the safety profile of related compounds.
Aldose Reductase Inhibition
Indole derivatives, including Methyl 1-pentyl-1H-indole-3-carboxylate , have been evaluated as inhibitors of aldose reductase . This enzyme plays a role in diabetic complications, making these compounds potential therapeutic agents.
Development of Novel Synthetic Methods
The compound is also used in the development of new synthetic methods for indole derivatives . These methods can lead to more efficient and environmentally friendly production processes for these biologically important molecules.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1-pentylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUKWLGFFSMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017335 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-pentyl-1H-indole-3-carboxylate | |
CAS RN |
1338925-20-4 |
Source


|
| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?
A1: The research paper [] demonstrates that Methyl 1-pentyl-1H-indole-3-carboxylate, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

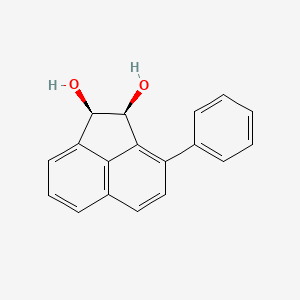
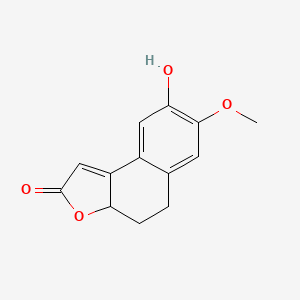
![2-Butanone, 4-bicyclo[1.1.1]pent-2-yl- (9CI)](/img/no-structure.png)
